(S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride is a chiral amine compound with a unique structure that includes a cyclopentyloxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclopentyloxy group: This step involves the reaction of cyclopentanol with a suitable halogenating agent to form cyclopentyl halide.
Attachment to the phenyl ring: The cyclopentyl halide is then reacted with a phenol derivative to form the cyclopentyloxyphenyl compound.
Introduction of the amine group: The cyclopentyloxyphenyl compound is then subjected to a reductive amination reaction with an appropriate amine source to introduce the ethan-1-amine group.
Formation of the hydrochloride salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine: The non-chiral version of the compound.
1-(4-(Cyclopentyloxy)phenyl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
(S)-1-(4-(Cyclopentyloxy)phenyl)ethan-1-amine hydrochloride is unique due to its chiral nature, which can result in specific interactions with chiral biological targets, leading to distinct biological effects compared to its non-chiral or enantiomeric counterparts.
Properties
IUPAC Name |
(1S)-1-(4-cyclopentyloxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12;/h6-10,12H,2-5,14H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEOQGZEQRNFFK-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2CCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC2CCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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